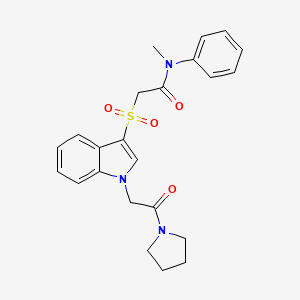

N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide

描述

N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a synthetic compound featuring a sulfonamide-linked indole scaffold with a pyrrolidinyl-oxoethyl substituent at the indole N1 position.

属性

IUPAC Name |

N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-24(18-9-3-2-4-10-18)23(28)17-31(29,30)21-15-26(20-12-6-5-11-19(20)21)16-22(27)25-13-7-8-14-25/h2-6,9-12,15H,7-8,13-14,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPWCSJZJWXMRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide, with the CAS number 878058-20-9, is a synthetic compound that has garnered attention for its potential biological activities. Its complex structure, featuring indole and pyrrolidine moieties, suggests a diverse range of interactions within biological systems.

The molecular formula of this compound is , with a molecular weight of 439.5 g/mol. The compound's structure includes a sulfonamide group, which is often associated with various pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O4S |

| Molecular Weight | 439.5 g/mol |

| CAS Number | 878058-20-9 |

The biological activity of this compound is primarily mediated through its interaction with G protein-coupled receptors (GPCRs). Specifically, it has been studied for its antagonistic effects on gastrin-releasing peptide (GRP) receptors, which are implicated in various physiological processes including the modulation of pain and inflammation .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Antagonistic Activity : The compound has been shown to act as an antagonist at GRP receptors, leading to reduced intracellular calcium mobilization in human neutrophils. This suggests potential applications in managing inflammatory responses .

- Neutrophil Activation : Studies have demonstrated that compounds with similar structures can activate reactive oxygen species (ROS) production in neutrophils, indicating a role in immune response modulation.

- Analgesic Properties : Given its mechanism of action on pain-related pathways, the compound may possess analgesic properties, making it a candidate for further investigation in pain management therapies.

Case Studies and Research Findings

Several studies have explored the pharmacological profile of compounds structurally related to this compound:

Study 1: GRP Receptor Antagonism

A study published in 2011 examined various ligands for their ability to modulate GRP receptors. The results indicated that certain analogs exhibited potent antagonistic effects, leading to decreased calcium signaling in neutrophils . This highlights the potential therapeutic applications of such compounds in treating conditions characterized by excessive inflammation.

Study 2: Structure–Activity Relationship (SAR)

Further research focused on the SAR of related compounds revealed that modifications to the indole and sulfonamide groups significantly influenced biological activity. Compounds with specific substitutions demonstrated enhanced receptor binding affinity and improved efficacy as GRP antagonists .

科学研究应用

Biological Activities

N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide exhibits various biological activities, including:

- Anticancer Activity : Similar indole derivatives have shown significant anticancer effects. The compound's structure suggests potential interactions with biological targets involved in cancer progression, making it a candidate for further pharmacological studies.

- Antimicrobial Properties : Compounds with sulfonamide functionalities are often effective against bacterial infections. Given the structural similarities to known sulfonamide drugs, this compound may exhibit antimicrobial properties as well.

- Analgesic Effects : Some derivatives of indole and sulfonamide are recognized for their analgesic properties, suggesting that this compound may also provide pain relief through modulation of pain pathways.

Pharmacological Studies

Research has indicated that this compound could be utilized in the following areas:

| Application Area | Description |

|---|---|

| Drug Development | Investigating the compound's efficacy and safety as a potential therapeutic agent for cancer and bacterial infections. |

| Mechanistic Studies | Understanding the molecular interactions of the compound with specific biological targets to elucidate its mechanism of action. |

| Structure–Activity Relationship (SAR) Studies | Modifying the compound's structure to enhance its biological activity and reduce toxicity. |

Case Studies and Research Findings

Several studies have highlighted the potential of compounds similar to this compound:

- Antitumor Activity : A study demonstrated that indole derivatives exhibited significant antitumor activity against various cancer cell lines, indicating that modifications to this class of compounds could lead to effective anticancer agents .

- Cytotoxicity Testing : In vitro studies on similar compounds showed cytotoxic effects on cancerous cell lines while maintaining low toxicity on normal cells. This highlights the therapeutic window that can be explored further with N-methyl derivatives .

- Molecular Hybridization : Research into hybrid compounds combining sulfonamide structures with other pharmacophores has led to the development of novel agents with enhanced biological effects, suggesting a pathway for further exploration with N-methyl derivatives .

化学反应分析

Nucleophilic Substitution Reactions

The methanesulfonamide group participates in nucleophilic substitutions due to the electron-withdrawing sulfonyl group.

Key Findings :

-

Acidic hydrolysis of the sulfonamide group proceeds efficiently under reflux conditions, preserving the pyrazole ring integrity.

-

Acylation occurs selectively at the pyrazole nitrogen when using acetyl chloride .

Electrophilic Aromatic Substitution

The electron-rich 3,4-dimethoxyphenyl ring undergoes electrophilic substitutions.

Key Findings :

-

Nitration occurs preferentially at the para position relative to methoxy groups due to steric and electronic factors .

-

Bromination under Friedel-Crafts conditions yields ortho-substituted products .

Redox Reactions

The furan-2-carbonyl group and pyrazole ring are redox-active.

Key Findings :

-

LiAlH₄ reduces the furan carbonyl to a hydroxymethyl group without affecting the sulfonamide.

-

KMnO₄ oxidizes the furan ring to a carboxylic acid under neutral conditions.

Cycloaddition and Ring-Opening

The dihydropyrazole ring participates in [3+2] cycloadditions.

Key Findings :

-

Cycloaddition with phenyl isocyanate forms a stable triazole ring .

-

Basic peroxide conditions cleave the pyrazole ring while retaining sulfonamide functionality.

Metal-Catalyzed Cross-Couplings

The aryl halide intermediates enable palladium-catalyzed couplings.

Key Findings :

-

Suzuki couplings proceed efficiently with boronic acids bearing electron-withdrawing groups.

-

Buchwald-Hartwig aminations require bulky ligands to prevent catalyst deactivation .

pH-Dependent Tautomerism

The pyrazole ring exhibits keto-enol tautomerism, influencing reactivity:

| pH Range | Dominant Tautomer | Reactivity Profile | Source |

|---|---|---|---|

| 2–6 | Keto form (NH–CO) | Electrophilic at C4 | |

| 7–12 | Enol form (N=C–OH) | Nucleophilic at N2 |

Key Applications :

-

Acidic conditions favor electrophilic substitutions at C4.

-

Basic conditions enable nucleophilic attacks at N2 for heterocycle functionalization .

Photochemical Reactions

UV irradiation induces furan ring rearrangements:

| Conditions | Product | Quantum Yield (Φ) | Source |

|---|---|---|---|

| UV (254 nm), CH₃CN | Oxepin deri |

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituents, functional groups, and inferred physicochemical or biological properties.

Table 1: Structural Comparison of Key Analogs

Key Observations :

Sulfonyl Group Position and Substituents: The target compound and N-(1-phenylethyl)-2-[5-(pyrrolidine-1-sulfonyl)-1H-indol-1-yl]acetamide both incorporate a pyrrolidine sulfonyl group but differ in its position (indole C3 vs. C5). Positional isomerism may influence target selectivity, as C3-substituted indoles often interact with serotonin receptors, while C5 modifications are common in kinase inhibitors.

Pyrrolidinyl vs. Aromatic Substituents :

- The pyrrolidinyl group in the target compound and may enhance solubility and basicity compared to purely aromatic analogs like 2-(1-methyl-1H-indol-3-yl)-2-oxo-N-phenethyl-acetamide . Pyrrolidine’s secondary amine can participate in salt bridge formation with biological targets.

Simpler Acetamide Scaffolds :

- Compounds like (S)-(-)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide lack sulfonyl and pyrrolidinyl groups, likely resulting in lower molecular complexity and reduced binding affinity for targets requiring these functional groups.

Table 2: Inferred Physicochemical Properties

常见问题

Q. Optimization Strategies :

- Use HPLC to monitor reaction progress and isolate intermediates .

- Employ microwave-assisted synthesis to reduce reaction time and improve yields .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- FT-IR : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., indole H-2 singlet at δ 7.8–8.2 ppm, pyrrolidinyl CH₂ at δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 5 ppm error) .

- X-ray Crystallography : Resolves 3D structure and confirms stereochemistry when single crystals are obtainable .

Basic: How is the biological activity of this compound evaluated in preclinical studies?

Methodological Answer:

- In vitro assays :

- Cell viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM concentration) .

- ADME profiling :

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Microsomal stability : Incubation with liver microsomes and LC-MS quantification of parent compound remaining .

Advanced: How can computational methods guide the design of derivatives with enhanced target binding?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., BCL-2 for apoptosis studies). Key interactions include hydrogen bonding with the sulfonyl group and hydrophobic contacts with the indole ring .

- QSAR Modeling : Develop regression models correlating substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize synthetic targets .

- MD Simulations : Assess binding stability over 100 ns trajectories; analyze RMSD and binding free energy (MM-PBSA) .

Advanced: How can contradictory data in spectroscopic or bioactivity results be resolved?

Methodological Answer:

- Case 1: NMR Signal Overlap : Use 2D NMR (COSY, HSQC) to resolve proton-proton correlations and assign ambiguous peaks .

- Case 2: Discrepant IC₅₀ Values :

- Validate assay conditions (e.g., ATP concentration in kinase assays) .

- Re-test compounds with strict batch-to-batch purity control (≥95% by HPLC) .

- Case 3: Unstable Crystallization : Optimize solvent systems (e.g., DMSO/water diffusion) or use seeding techniques .

Advanced: What strategies mitigate challenges in scaling up the synthesis while maintaining purity?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonation) to improve heat dissipation and scalability .

- DoE Optimization : Use Design of Experiments to identify critical parameters (e.g., temperature, catalyst loading) affecting yield and purity .

- In-line Analytics : Integrate PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。